(S,R,S)-AHPC-CO-PEG3-propargyl

Catalog No.
S13952353
CAS No.
M.F
C32H44N4O7S
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-CO-PEG3-propargyl

Product Name

(S,R,S)-AHPC-CO-PEG3-propargyl

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H44N4O7S

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)/t25-,26+,29-/m1/s1

InChI Key

VAUAWSOCVFFOPH-UWPQIUOOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O

(S,R,S)-AHPC-CO-PEG3-propargyl is a synthetic compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structural features, which include a propargyl functional group and a polyethylene glycol (PEG) linker. These features enhance its solubility and facilitate conjugation to target proteins, making it an effective tool in chemical biology and therapeutic applications . The molecular formula of (S,R,S)-AHPC-CO-PEG3-propargyl contributes to its utility in various biochemical contexts, particularly in targeted protein degradation.

The primary chemical reaction associated with (S,R,S)-AHPC-CO-PEG3-propargyl is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of the compound to various biomolecules, enabling targeted degradation of proteins through PROTAC technology. The presence of the alkyne group in this compound facilitates this reaction, making it versatile for various applications in chemical biology .

The biological activity of (S,R,S)-AHPC-CO-PEG3-propargyl is primarily linked to its role as an E3 ligase ligand. By recruiting E3 ubiquitin ligases, this compound facilitates the ubiquitination and subsequent degradation of target proteins within cells. This mechanism is particularly valuable in therapeutic contexts such as oncology, where the degradation of specific oncoproteins can lead to reduced tumor growth and improved treatment outcomes .

The synthesis of (S,R,S)-AHPC-CO-PEG3-propargyl typically involves several key steps:

  • Formation of the PEG Linker: The polyethylene glycol component is synthesized or obtained from commercial sources.
  • Attachment of the Propargyl Group: The propargyl functional group is introduced through standard organic synthesis techniques, often involving coupling reactions.
  • Conjugation to E3 Ligase Ligands: The final step involves linking the synthesized components to form the complete (S,R,S)-AHPC-CO-PEG3-propargyl structure.

These methods ensure that the final product retains the necessary functional groups for biological activity and solubility .

(S,R,S)-AHPC-CO-PEG3-propargyl has several applications in biochemical research and drug development:

  • Targeted Protein Degradation: Utilized in PROTAC technology to selectively degrade unwanted proteins.
  • Chemical Biology: Acts as a tool for studying protein interactions and functions.
  • Therapeutic Development: Potential applications in cancer therapy by targeting specific oncoproteins for degradation .

Interaction studies involving (S,R,S)-AHPC-CO-PEG3-propargyl focus on its ability to bind E3 ubiquitin ligases and target proteins. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities.
  • Fluorescence Resonance Energy Transfer (FRET): To study interactions in live cells.
  • Mass Spectrometry: For identifying conjugated proteins post-degradation.

Such studies help elucidate the compound's mechanism of action and its potential therapeutic applications .

Several compounds share structural or functional similarities with (S,R,S)-AHPC-CO-PEG3-propargyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S,R,S)-AHPC-C4-NH2 hydrochlorideContains a VHL ligandUsed in PROTAC technology targeting different substrates
(S,R,S)-AHPC-acetamido-O-PEG1-propargylAcetamido group instead of propargylPotentially alters binding characteristics
(S,R,S)-AHPC-amido-C5-acidAmido linkage with PEGDesigned for specific E3 ligase recruitment
(S,R,S)-AHPC-C6-PEG3-butyl azideContains a butyl azideEnables targeted protein degradation

These compounds highlight the versatility of (S,R,S)-AHPC derivatives in developing targeted therapies through modifications that affect their biological activity and specificity . The unique combination of structural features in (S,R,S)-AHPC-CO-PEG3-propargyl differentiates it from these similar compounds, particularly in its application within PROTAC technology.

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

628.29307093 g/mol

Monoisotopic Mass

628.29307093 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-10

Explore Compound Types